molecular formula C9H8F4O2 B13120295 2-(2-Fluoro-5-(trifluoromethoxy)phenyl)ethanol

2-(2-Fluoro-5-(trifluoromethoxy)phenyl)ethanol

Katalognummer: B13120295
Molekulargewicht: 224.15 g/mol
InChI-Schlüssel: KXJLIBAPJXKTBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Fluoro-5-(trifluoromethoxy)phenyl)ethanol is an organic compound with the molecular formula C9H8F4O It is a fluorinated phenyl ethanol derivative, characterized by the presence of both fluoro and trifluoromethoxy groups on the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild reaction conditions and functional group tolerance . The reaction generally employs a palladium catalyst and boron reagents to form the desired carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Fluoro-5-(trifluoromethoxy)phenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The fluoro and trifluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the fluoro or trifluoromethoxy groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2-Fluoro-5-(trifluoromethoxy)phenyl)ethanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings with enhanced chemical resistance.

Wirkmechanismus

The mechanism of action of 2-(2-Fluoro-5-(trifluoromethoxy)phenyl)ethanol involves its interaction with various molecular targets. The presence of fluoro and trifluoromethoxy groups can enhance the compound’s binding affinity to specific enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanol
  • 2-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanol
  • 2-(2-Fluoro-5-(trifluoromethyl)phenyl)methanol

Uniqueness

2-(2-Fluoro-5-(trifluoromethoxy)phenyl)ethanol is unique due to the presence of both fluoro and trifluoromethoxy groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable tool in various research and industrial applications .

Eigenschaften

Molekularformel

C9H8F4O2

Molekulargewicht

224.15 g/mol

IUPAC-Name

2-[2-fluoro-5-(trifluoromethoxy)phenyl]ethanol

InChI

InChI=1S/C9H8F4O2/c10-8-2-1-7(15-9(11,12)13)5-6(8)3-4-14/h1-2,5,14H,3-4H2

InChI-Schlüssel

KXJLIBAPJXKTBU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1OC(F)(F)F)CCO)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.